Cas no 2228232-50-4 (5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid)

5-(5-Methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine and oxazole scaffold, which imparts unique chemical properties for applications in pharmaceutical and agrochemical research. Its structural motif is valuable in the design of bioactive molecules, particularly as a building block for kinase inhibitors or antimicrobial agents. The carboxylic acid moiety enhances solubility and allows for further functionalization via amidation or esterification. The methyl-substituted pyridine ring contributes to improved metabolic stability and binding affinity in target interactions. This compound is suitable for use in medicinal chemistry and material science, offering versatility in synthetic pathways and potential as an intermediate in drug discovery.
5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid structure
2228232-50-4 structure
Product Name:5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid
CAS No:2228232-50-4
MF:C10H8N2O3
MW:204.18212223053
CID:6395285
PubChem ID:165656910
Update Time:2025-05-23

5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid
    • 2228232-50-4
    • EN300-1816791
    • Inchi: 1S/C10H8N2O3/c1-6-2-7(5-11-4-6)9-3-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)
    • InChI Key: OXQMHSDQAGNZSH-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)O)=N1)C1C=NC=C(C)C=1

Computed Properties

  • Exact Mass: 204.05349212g/mol
  • Monoisotopic Mass: 204.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 76.2Ų

5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid

Introduction to 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2228232-50-4)

5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid, identified by the CAS number 2228232-50-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The compound features a fused system of a pyridine ring and an oxazole moiety, both of which are well-documented for their diverse biological activities. The presence of a methyl substituent on the pyridine ring and a carboxylic acid functional group at the 3-position of the oxazole ring further enhances its potential as a pharmacophore in drug discovery.

The 5-methylpyridin-3-yl substituent plays a crucial role in modulating the electronic properties and steric environment of the molecule, which can influence its interactions with biological targets. This particular arrangement has been explored in various contexts, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in metabolic pathways. The 1,2-oxazole core is known for its stability and ability to engage in hydrogen bonding, making it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on identifying novel scaffolds that can be modified to develop therapeutics for complex diseases. The 1,2-oxazole ring system has emerged as a versatile platform due to its ability to adopt multiple conformations and interact with various biological targets. For instance, studies have demonstrated that oxazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 5-methylpyridin-3-yl group into this framework suggests that 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid may possess unique pharmacological characteristics that make it suitable for addressing unmet medical needs.

One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex derivatives. The carboxylic acid functionality at the 3-position of the oxazole ring provides a handle for further chemical modification, allowing researchers to explore modifications such as esterification, amidation, or coupling with other bioactive moieties. These modifications can be tailored to optimize solubility, bioavailability, and target specificity. For example, derivatization of the carboxylic acid group could lead to the development of prodrugs or conjugates designed for targeted delivery systems.

The synthesis of 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2228232-50-4) involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such intricate molecular architectures. Key steps typically include condensation reactions to form the oxazole ring, followed by functional group interconversions to introduce the pyridine substituent and the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for translating laboratory discoveries into viable therapeutic candidates.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid to various biological targets. These studies have revealed promising interactions with enzymes such as kinases and phosphodiesterases, which are implicated in signal transduction pathways relevant to diseases like cancer and neurodegeneration. Additionally, computational modeling has helped predict physicochemical properties such as solubility and metabolic stability, providing critical insights into drug-like characteristics.

In vitro pharmacological assays have further validated the potential of this compound as a lead molecule. Initial studies have shown that derivatives bearing similar structural motifs exhibit inhibitory activity against several therapeutic targets. For instance, modifications designed to enhance binding affinity at specific protein domains have resulted in compounds with submicromolar IC50 values. These findings underscore the importance of rational drug design in optimizing molecular interactions and improving therapeutic efficacy.

The growing interest in heterocyclic compounds like 5-(5-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2228232-50-4) is also driven by their favorable pharmacokinetic profiles. The balance between lipophilicity and polar surface area influences absorption, distribution, metabolism, excretion (ADME) properties, which are critical determinants of drug success. By fine-tuning structural features such as substitution patterns and functional groups, researchers can engineer molecules that exhibit optimal pharmacokinetic behavior while maintaining high target engagement.

Preclinical studies are now underway to evaluate the safety and efficacy of derivatives derived from this scaffold. Animal models have provided valuable insights into dose-response relationships and potential side effects. These studies not only assess acute toxicity but also explore long-term effects on physiological systems relevant to human health. Such comprehensive evaluations are essential for advancing promising candidates into clinical trials where human subjects can provide definitive evidence of therapeutic benefit.

The integration of artificial intelligence (AI) and machine learning (ML) tools has revolutionized drug discovery by enabling rapid analysis of large datasets containing chemical structures and biological responses. AI-driven platforms can predict molecular properties with remarkable accuracy before experimental validation becomes necessary—a significant time-saver given traditional methods often require years from hypothesis generation to market approval. As these technologies continue to evolve,5-(5-methylpyridin

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